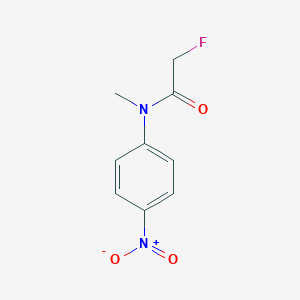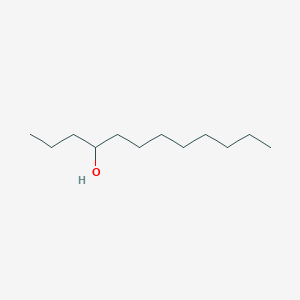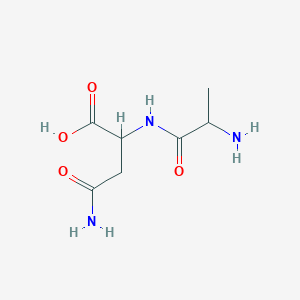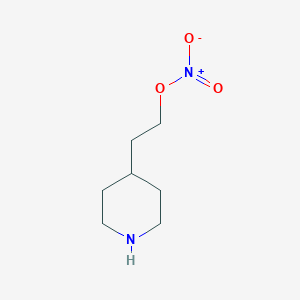
4-(2-Nitroxyethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Nitroxyethyl)piperidine, also known as NOEP, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. NOEP belongs to the class of nitric oxide (NO) donors, which are compounds that release NO in a controlled manner. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response.
Wirkmechanismus
4-(2-Nitroxyethyl)piperidine releases NO in a controlled manner, which activates the soluble guanylate cyclase (sGC) enzyme. sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which leads to vasodilation and other physiological effects.
Biochemical and physiological effects:
4-(2-Nitroxyethyl)piperidine has been shown to have potent vasodilatory effects, which make it a potential candidate for the treatment of cardiovascular diseases such as hypertension and angina. The compound has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. 4-(2-Nitroxyethyl)piperidine has also been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Nitroxyethyl)piperidine has several advantages for lab experiments, including its stability and ease of synthesis. The compound can be synthesized using a variety of methods, and its stability allows for long-term storage and transport. However, 4-(2-Nitroxyethyl)piperidine also has some limitations, including its potential toxicity and the need for specialized equipment to measure NO release.
Zukünftige Richtungen
There are several future directions for research on 4-(2-Nitroxyethyl)piperidine, including the development of new synthesis methods, the optimization of NO release kinetics, and the evaluation of the compound's potential applications in the treatment of various diseases. Additionally, further studies are needed to better understand the biochemical and physiological effects of 4-(2-Nitroxyethyl)piperidine and to identify potential side effects and toxicity. Overall, the potential applications of 4-(2-Nitroxyethyl)piperidine in the field of medicinal chemistry make it a promising compound for future research.
Synthesemethoden
4-(2-Nitroxyethyl)piperidine can be synthesized using a variety of methods, including the reaction of piperidine with 2-nitrosoethanol or 2-nitrosoethyl acetate. The reaction can be catalyzed by a variety of catalysts, including palladium and copper salts. The yield of the reaction can be improved by optimizing the reaction conditions, including temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
4-(2-Nitroxyethyl)piperidine has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to have potent vasodilatory effects, which make it a potential candidate for the treatment of cardiovascular diseases. 4-(2-Nitroxyethyl)piperidine has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
129999-77-5 |
|---|---|
Produktname |
4-(2-Nitroxyethyl)piperidine |
Molekularformel |
C7H14N2O3 |
Molekulargewicht |
174.2 g/mol |
IUPAC-Name |
2-piperidin-4-ylethyl nitrate |
InChI |
InChI=1S/C7H14N2O3/c10-9(11)12-6-3-7-1-4-8-5-2-7/h7-8H,1-6H2 |
InChI-Schlüssel |
CBGXVHOGJBNZLS-UHFFFAOYSA-N |
SMILES |
C1CNCCC1CCO[N+](=O)[O-] |
Kanonische SMILES |
C1CNCCC1CCO[N+](=O)[O-] |
Andere CAS-Nummern |
129999-77-5 |
Synonyme |
4-(2-nitroxyethyl)piperidine BM 12.1173 BM-12.1173 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



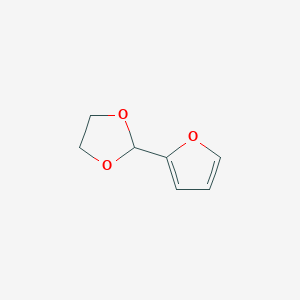

![9-(1,2-dihydroxyethyl)-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B156568.png)
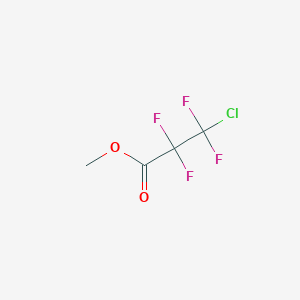
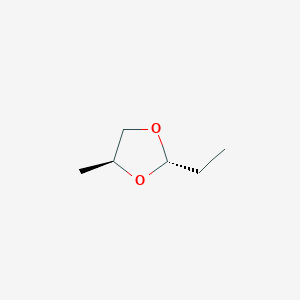
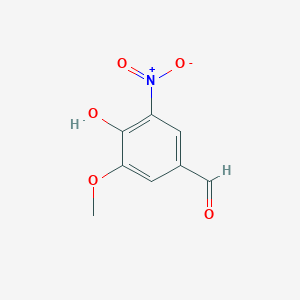
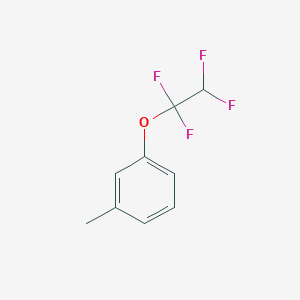
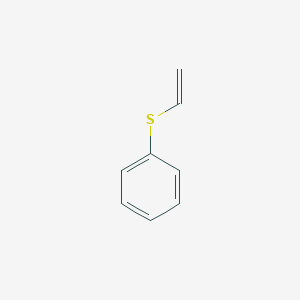
![[3-(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B156578.png)

![4-[(2-Aminophenyl)amino]-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridinium Chloride](/img/structure/B156582.png)
